tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 203.236 g/mol. It is a derivative of pyrrolidine, featuring two hydroxyl groups located at the 3 and 4 positions of the pyrrolidine ring, along with a tert-butyl ester at the carboxylic acid position. The compound is known for its chiral centers at the 3 and 4 positions, which can significantly influence its biological activity and reactivity in
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological properties.
The biological activity of tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate is primarily attributed to its structural features, which allow it to interact with various biological targets. Compounds with similar structures have been studied for their potential as:
Research into specific biological activities is ongoing, with some studies suggesting potential uses in treating metabolic disorders or as part of drug delivery systems .
The synthesis of tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate typically involves multi-step organic synthesis techniques:
These methods allow for the controlled synthesis of the desired stereoisomeric form .
tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate has several applications in various fields:
The compound's versatility makes it a valuable candidate for further research and application development .
Interaction studies involving tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate focus on its binding affinity and efficacy against various biological targets. These studies typically employ techniques such as:
Findings from these studies contribute to understanding how modifications to the compound's structure influence its biological activity .
Several compounds share structural similarities with tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | 2170145-81-8 | 0.98 | Different stereochemistry; potential variations in biological activity. |
| (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 101469-92-5 | 1.00 | Lacks one hydroxyl group; simpler structure may lead to different reactivity. |
| (2S,4R)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate | 114676-61-8 | 0.92 | Contains a methyl group; alters sterics and potentially affects interaction profiles. |
| (R)-N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine | 109431-87-0 | 1.00 | Similar functional group; used in peptide synthesis. |
The uniqueness of tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate lies in its specific stereochemistry and functional group arrangement that may confer distinct pharmacological properties compared to these similar compounds .
X-ray diffraction studies of tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate derivatives reveal a rigid pyrrolidine ring system with distinct bond length alternations. The crystallographic structure superposed with homology models using MOE software yielded an RMSD of 1.04 Å, indicating high fidelity to computational predictions. Key bond distances include:
The tert-butyl group adopts a staggered conformation relative to the carboxylate moiety, minimizing steric clashes. Hydrogen bonding between the 3-hydroxyl and carboxylate oxygen stabilizes the equatorial orientation of substituents.
1H and 13C NMR spectra provide evidence of dynamic equilibria between chair and twisted conformers. Key observations include:
| Proton/Group | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| C3–OH | 1.85 | m | J = 4.0, 8.0 |
| C4–OH | 2.03 | s | - |
| tert-Butyl CH3 | 1.14 | s | - |
| Pyrrolidine CH2 | 3.36–3.69 | d | J = 12.0 |
The 3-hydroxyl proton (δ 1.85 ppm) exhibits splitting due to vicinal coupling with adjacent CH2 groups, while the 4-hydroxyl remains unperturbed, suggesting restricted rotation. 13C NMR confirms the carboxylate carbonyl at δ 172.9 ppm, consistent with resonance stabilization.
Stereoelectronic disparities between (3S,4S) and (3S,4R) diastereomers profoundly influence reactivity and binding. Density functional theory (DFT) calculations highlight:
In proline-rich peptides, the (3S)-configured derivative promotes polyproline helix formation due to preferential endo ring pucker, whereas the (3R) enantiomer favors exo conformers.
The protection of amine functionalities is a foundational aspect of synthetic organic chemistry, particularly in the context of polyfunctional molecules such as hydroxypyrrolidines. The tert-butyloxycarbonyl (Boc) group is among the most widely employed carbamate protecting groups, offering a balance of stability under a variety of reaction conditions and facile deprotection under acidic environments. The strategic installation and removal of the Boc group are crucial for the multi-step synthesis of tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate and its analogues.
The introduction of the tert-butyloxycarbonyl group is typically accomplished using di-tert-butyl dicarbonate as the Boc source. This reagent reacts efficiently with primary and secondary amines in the presence of a suitable base, such as triethylamine or sodium bicarbonate, to afford the corresponding N-Boc protected amine. For hydroxypyrrolidines, the presence of adjacent hydroxyl groups necessitates careful selection of reaction conditions to avoid undesired side reactions or overprotection.
The standard protocol involves dissolving the amine substrate in an aprotic solvent such as dichloromethane, followed by the addition of di-tert-butyl dicarbonate and base at ambient temperature. The reaction typically proceeds to completion within several hours, as monitored by thin-layer chromatography or high-performance liquid chromatography. The resulting N-Boc protected hydroxypyrrolidine can be isolated by extraction, followed by purification using column chromatography or recrystallization, depending on the desired purity and scale [1] [5].
Optimization parameters for Boc protection include the choice of base, solvent, temperature, and the stoichiometry of the Boc reagent. Excess di-tert-butyl dicarbonate is often employed to drive the reaction to completion, particularly when steric hindrance or electronic effects diminish the nucleophilicity of the amine. The Boc group is orthogonal to many other protecting groups, enabling its selective removal under acidic conditions such as trifluoroacetic acid treatment, without affecting other sensitive functionalities [5].
The following table summarizes typical conditions and outcomes for Boc protection in hydroxypyrrolidine systems:
| Substrate | Boc Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3,4-Dihydroxypyrrolidine | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 25 | 4 | 85–95 | [1] [5] |
| 4-Hydroxypyrrolidine-2-carboxylic acid | Di-tert-butyl dicarbonate | Sodium bicarbonate | Water/dioxane | 0–25 | 6 | 80–90 | [6] |
These data illustrate the high efficiency and versatility of Boc protection for hydroxypyrrolidines, with yields generally exceeding 80 percent under mild conditions. The compatibility with aqueous and organic solvents further enhances the synthetic utility of this approach.
The introduction of hydroxyl groups at defined positions and with precise stereochemistry is a critical step in the synthesis of (3S)-3,4-dihydroxypyrrolidine derivatives. Stereoselective hydroxylation is most commonly achieved via dihydroxylation of unsaturated precursors, such as 3,4-dehydropyrrolidine derivatives, using osmium tetroxide or related oxidants. The choice of protecting groups and the nature of the substrate can exert a profound influence on the regio- and stereoselectivity of the transformation.
A representative strategy involves the use of N-protected 3,4-dehydroproline esters as substrates for osmium tetroxide-mediated dihydroxylation. The reaction proceeds with high syn-selectivity, affording predominantly the (3S,4S)- or (3R,4R)-dihydroxylated products, depending on the starting material configuration. The resulting diols can be further protected as acetonides or other derivatives to facilitate purification and downstream transformations [4].
The efficiency and selectivity of the hydroxylation step are influenced by parameters such as the choice of oxidant, solvent, temperature, and the presence of chiral auxiliaries or ligands. For example, the use of catalytic amounts of osmium tetroxide in the presence of N-methylmorpholine N-oxide as a co-oxidant enables high yields and selectivity, while minimizing the use of toxic osmium reagents. Diastereomeric mixtures can be separated at the level of protected intermediates, such as isopropylidene acetals, using preparative chromatography [4].
The following table presents comparative data for stereoselective hydroxylation protocols applied to pyrrolidine derivatives:
| Substrate | Oxidant | Co-oxidant | Solvent | Temp (°C) | Major Product (diastereomer) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Boc-3,4-dehydropyrrolidine ester | Osmium tetroxide | N-Methylmorpholine N-oxide | Acetone/water | 0–25 | (3S,4S)-diol | 75–90 | [4] |
| N-Boc-3,4-dehydropyrrolidine ester | Potassium permanganate | — | Acetone/water | 0–25 | (3S,4S)-diol | 60–75 | [4] |
These findings underscore the importance of careful optimization of hydroxylation conditions to achieve high stereoselectivity and yield in the synthesis of (3S)-3,4-dihydroxypyrrolidine derivatives.
The quest for efficient and enantioselective routes to chiral pyrrolidine derivatives has spurred the development of catalytic asymmetric methodologies. These approaches leverage the power of transition metal catalysis and biocatalysis to achieve high levels of regio-, chemo-, and stereocontrol in the construction of the pyrrolidine core and its functionalization.
Transition metal-catalyzed cyclization reactions constitute a powerful class of transformations for the assembly of pyrrolidine rings with defined stereochemistry. These reactions often proceed via the activation of unsaturated precursors, such as alkenes or alkynes, followed by intramolecular nucleophilic attack to close the five-membered ring. The use of chiral ligands or auxiliaries enables the induction of asymmetry, affording enantioenriched products.
A prototypical example involves the palladium-catalyzed cyclization of N-allyl or N-propargyl amines, which can be tailored to generate pyrrolidine rings bearing substituents at the 3 and 4 positions. The judicious choice of ligand, base, and reaction conditions allows for control over regioselectivity and enantioselectivity. In the context of tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate synthesis, such cyclizations can be combined with subsequent oxidation or hydroxylation steps to introduce the requisite diol motif.
Optimization studies have demonstrated that the use of phosphine ligands with defined chiral environments can enhance the enantioselectivity of the cyclization, while the inclusion of additives such as silver salts or acids can modulate the reactivity of the metal center. The compatibility of the Boc protecting group with transition metal catalysis further expands the synthetic flexibility of these protocols.
The following table summarizes selected transition metal-catalyzed cyclization protocols relevant to pyrrolidine synthesis:
| Substrate Type | Catalyst (metal/ligand) | Additive | Temp (°C) | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-N-allyl amine | Palladium(II)/phosphine | Silver salt | 25–80 | 85–95 | 70–90 | — |
| N-Boc-N-propargyl amine | Gold(I)/phosphine | Acid | 25–60 | 80–92 | 65–85 | — |
While specific examples for tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate are less frequently reported, these general principles are directly applicable to the design of asymmetric cyclization strategies for its synthesis.
Biocatalytic methods offer a complementary approach to asymmetric synthesis, enabling the resolution of racemic mixtures of pyrrolidine derivatives to afford enantiomerically pure products. Enzymatic resolution exploits the inherent stereoselectivity of enzymes such as lipases, esterases, or oxidoreductases to selectively transform one enantiomer of a racemic substrate, thereby enriching the other enantiomer in the reaction mixture.
For hydroxypyrrolidine derivatives, enzymatic hydrolysis or transesterification can be employed to resolve racemic N-Boc protected diols. The efficiency of the resolution is governed by the enzyme's substrate specificity, reaction conditions (pH, temperature, solvent), and the nature of the protecting groups. The Boc group is generally well tolerated by many enzymes, facilitating its use in biocatalytic protocols [6].
Optimization of enzymatic resolution involves screening different enzymes, adjusting substrate concentrations, and tuning reaction parameters to maximize enantiomeric excess and yield. Immobilization of enzymes on solid supports can enhance operational stability and enable reuse, which is advantageous for large-scale applications.
The following table presents representative data for enzymatic resolution of N-Boc protected hydroxypyrrolidines:
| Substrate | Enzyme | Reaction Type | Temp (°C) | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-3,4-dihydroxypyrrolidine | Lipase | Transesterification | 30 | 90–98 | 45–55 | [6] |
| N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | Esterase | Hydrolysis | 25 | 88–95 | 50–60 | [6] |
These results demonstrate the high selectivity achievable with enzymatic resolution, making it a valuable tool for accessing enantiopure tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate.
A critical evaluation of the synthetic methodologies for tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate reveals distinct advantages and limitations associated with each approach. Carbamate protection strategies, particularly Boc protection, offer operational simplicity, high yields, and compatibility with a wide range of functional groups. Stereoselective hydroxylation protocols provide access to defined diastereomers, with osmium tetroxide-mediated dihydroxylation standing out for its efficiency and selectivity [4].
Transition metal-catalyzed cyclization reactions enable the rapid assembly of the pyrrolidine core with high enantioselectivity, although the requirement for specialized ligands and catalysts can increase the complexity and cost of the synthesis. Enzymatic resolution offers an environmentally benign and highly selective route to enantiopure products, but is inherently limited by the maximum theoretical yield of 50 percent for kinetic resolutions.
The integration of these methodologies in a modular synthetic sequence allows for the tailored preparation of tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate, with scope for further optimization based on the specific requirements of the target application.
To facilitate comparison and selection of synthetic strategies, the following tables consolidate key data from the preceding sections:
| Substrate | Boc Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3,4-Dihydroxypyrrolidine | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 25 | 4 | 85–95 | [1] [5] |
| 4-Hydroxypyrrolidine-2-carboxylic acid | Di-tert-butyl dicarbonate | Sodium bicarbonate | Water/dioxane | 0–25 | 6 | 80–90 | [6] |
| Substrate | Oxidant | Co-oxidant | Solvent | Temp (°C) | Major Product (diastereomer) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Boc-3,4-dehydropyrrolidine ester | Osmium tetroxide | N-Methylmorpholine N-oxide | Acetone/water | 0–25 | (3S,4S)-diol | 75–90 | [4] |
| N-Boc-3,4-dehydropyrrolidine ester | Potassium permanganate | — | Acetone/water | 0–25 | (3S,4S)-diol | 60–75 | [4] |
| Substrate Type | Catalyst (metal/ligand) | Additive | Temp (°C) | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-N-allyl amine | Palladium(II)/phosphine | Silver salt | 25–80 | 85–95 | 70–90 | — |
| N-Boc-N-propargyl amine | Gold(I)/phosphine | Acid | 25–60 | 80–92 | 65–85 | — |
| Substrate | Enzyme | Reaction Type | Temp (°C) | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-3,4-dihydroxypyrrolidine | Lipase | Transesterification | 30 | 90–98 | 45–55 | [6] |
| N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | Esterase | Hydrolysis | 25 | 88–95 | 50–60 | [6] |
Multinuclear nuclear magnetic resonance spectroscopy provides a comprehensive approach to structural elucidation of tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate through systematic analysis of proton and carbon-13 chemical shifts [1]. The compound exhibits characteristic spectroscopic features that allow for unambiguous assignment of all nuclear environments within the molecular framework [2] [3].
The pyrrolidine ring system demonstrates distinctive chemical shift patterns in the proton nuclear magnetic resonance spectrum. The carbamate-protected nitrogen significantly influences the electronic environment of adjacent carbons and their associated protons [5]. Protons at the 3 and 4 positions of the pyrrolidine ring, bearing hydroxyl substituents, appear in the typical region associated with carbon atoms bearing electronegative substituents [6] [7].
The tert-butyl protecting group exhibits characteristic chemical shift values consistent with established patterns for tert-butoxycarbonyl systems [8] [9]. The quaternary carbon of the tert-butyl group typically resonates at approximately 80-85 ppm in carbon-13 nuclear magnetic resonance spectroscopy, while the methyl carbons appear around 28 ppm [10] [5]. These values align with documented chemical shift ranges for tert-butyl carbamate protecting groups across diverse molecular frameworks [11].
Table 1: Characteristic Chemical Shift Ranges for tert-Butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate
| Nuclear Environment | Proton NMR (δ ppm) | Carbon-13 NMR (δ ppm) | Multiplicity |
|---|---|---|---|
| Carboxyl Carbon | - | 150-160 | - |
| tert-Butyl Quaternary Carbon | - | 80-85 | - |
| tert-Butyl Methyl Carbons | - | 27-29 | - |
| Hydroxyl-bearing Carbons (C-3, C-4) | - | 70-80 | - |
| Methylene Carbons (C-2, C-5) | - | 45-55 | - |
| tert-Butyl Protons | 1.40-1.50 | - | Singlet |
| Ring Methylene Protons | 3.40-4.20 | - | Multiplet |
| Hydroxyl-bearing Protons | 4.00-4.50 | - | Multiplet |
| Hydroxyl Protons | 2.50-4.00 | - | Broad singlet |
The carboxyl carbon of the carbamate functionality resonates in the characteristic region for ester carbonyls, typically appearing between 150-160 ppm in carbon-13 nuclear magnetic resonance spectra [12] [13]. This chemical shift reflects the electron-withdrawing nature of the carbamate group and its influence on the electronic environment of the carbonyl carbon [10].
Nuclear Overhauser Effect spectroscopy provides crucial spatial proximity information for establishing the relative stereochemistry of tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate [14] [15]. The three-dimensional arrangement of substituents on the pyrrolidine ring can be determined through systematic analysis of nuclear Overhauser effect enhancements between spatially proximate protons [1].
The stereochemical assignment relies on characteristic nuclear Overhauser effect patterns observed between protons on adjacent carbons of the pyrrolidine ring system [14]. For the (3S) configuration, specific nuclear Overhauser effect correlations are observed between the proton at the 3-position and protons on the adjacent methylene carbons [15]. These spatial relationships provide definitive evidence for the absolute configuration at the stereogenic center.
Table 2: Key Nuclear Overhauser Effect Correlations for Configuration Determination
| Proton Pair | Expected NOE Enhancement (%) | Spatial Distance (Å) | Stereochemical Significance |
|---|---|---|---|
| H-3 to H-2α | 8-12 | 2.3-2.8 | cis-relationship |
| H-3 to H-5α | 6-10 | 2.5-3.0 | Configuration confirmation |
| H-4 to H-3 | 10-15 | 2.2-2.7 | Vicinal relationship |
| H-4 to H-5β | 7-11 | 2.4-2.9 | Ring conformation |
| tert-Butyl protons to ring protons | 2-4 | 3.5-4.0 | Long-range correlation |
Advanced nuclear Overhauser effect techniques, including selective one-dimensional nuclear Overhauser effect and two-dimensional nuclear Overhauser effect spectroscopy experiments, enable precise determination of internuclear distances [15]. These measurements provide quantitative spatial information that confirms the proposed stereochemical assignment and validates the three-dimensional structure of the compound [14].
The pyrrolidine ring adopts a specific envelope conformation that influences the nuclear Overhauser effect patterns observed in the spectrum [14]. This conformational preference is determined by the steric interactions between the hydroxyl substituents and the tert-butoxycarbonyl protecting group, creating a well-defined three-dimensional structure that produces characteristic nuclear Overhauser effect enhancements [15].
Mass spectrometry provides detailed fragmentation information that aids in structural confirmation of tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate through analysis of characteristic breakdown pathways [2] [16]. The compound exhibits specific fragmentation patterns under electron ionization conditions that reflect the inherent stability and reactivity of different molecular regions [17] [18].
The molecular ion peak for tert-butyl (3S)-3,4-dihydroxypyrrolidine-1-carboxylate appears at mass-to-charge ratio 203, corresponding to the molecular formula C₉H₁₇NO₄ [2] [19]. This molecular ion may exhibit variable intensity depending on ionization conditions, as is characteristic for nitrogen-containing heterocycles with protecting groups [20] [21].
Primary fragmentation pathways involve cleavage of the tert-butoxycarbonyl protecting group, resulting in characteristic fragment ions [22] [23]. Loss of isobutene (C₄H₈, 56 mass units) from the molecular ion produces a fragment at mass-to-charge ratio 147, representing the carbamate intermediate [22]. Subsequent decarboxylation yields the base pyrrolidine derivative at mass-to-charge ratio 103 [21].
Table 3: Major Fragment Ions and Fragmentation Pathways
| Fragment m/z | Molecular Formula | Loss from Precursor | Fragmentation Mechanism | Relative Intensity (%) |
|---|---|---|---|---|
| 203 | C₉H₁₇NO₄ | - | Molecular ion | 15-25 |
| 188 | C₈H₁₄NO₄ | CH₃ (15) | Methyl radical loss | 5-10 |
| 147 | C₅H₉NO₄ | C₄H₈ (56) | Isobutene elimination | 60-80 |
| 103 | C₄H₉NO₂ | CO₂ + C₄H₈ (100) | Combined loss | 40-60 |
| 86 | C₄H₈NO | OH (17) | Hydroxyl loss | 25-35 |
| 57 | C₃H₅O | Pyrrolidine loss | Ring cleavage | 70-90 |
Secondary fragmentation pathways involve cleavage within the pyrrolidine ring system, producing characteristic nitrogen-containing fragments [20] [21]. The pyrrolidine ring undergoes α-cleavage adjacent to the nitrogen atom, forming stabilized iminium ion fragments that appear prominently in the mass spectrum [24] [17].
Loss of hydroxyl groups from the dihydroxypyrrolidine moiety represents another significant fragmentation pathway [16] [21]. Sequential elimination of water molecules (18 mass units each) produces fragments at mass-to-charge ratios corresponding to dehydrated derivatives of the parent compound [20] [17].
The fragmentation pattern analysis confirms the presence of the tert-butoxycarbonyl protecting group through characteristic McLafferty rearrangement processes [22] [23]. These rearrangements involve hydrogen transfer mechanisms that produce specific diagnostic ions, particularly those resulting from simultaneous isobutene loss and decarboxylation [22].
Table 4: Diagnostic Fragment Ion Characteristics
| Diagnostic Feature | m/z Range | Chemical Significance | Structural Information |
|---|---|---|---|
| Molecular Ion | 203 | Molecular weight confirmation | Complete structure |
| tert-Butyl Loss | 147 | Protecting group presence | Carbamate functionality |
| Decarboxylation | 103 | Carboxyl group identification | Ester linkage |
| Pyrrolidine Base Peak | 57 | Ring system confirmation | Nitrogen heterocycle |
| Dehydration Products | 169, 151 | Hydroxyl group verification | Diol functionality |